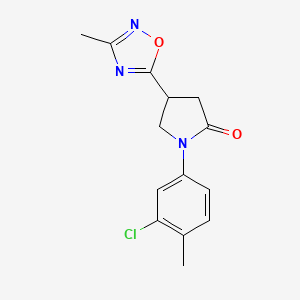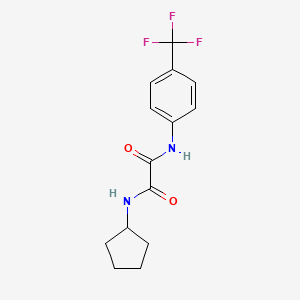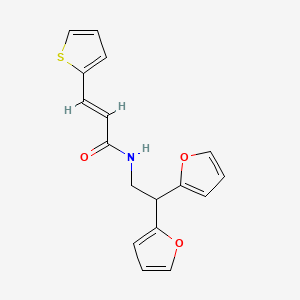
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, similar in structure to the specified compound, exhibit a wide array of biological activities. They have been identified for their potential in treating various diseases due to their effective binding with enzymes and receptors through weak interactions. These interactions facilitate an array of bioactivities, contributing significantly to the therapeutic value of these compounds. Research highlights the development of 1,3,4-oxadiazole-based derivatives for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This comprehensive review underscores the current developments and the pursuit of designing more active and less toxic medicinal agents based on the 1,3,4-oxadiazole framework (Verma et al., 2019).
Role in Antimicrobial Resistance
Compounds featuring 1,3,4-oxadiazole rings, akin to the query compound, have been pivotal in the fight against antimicrobial resistance. These compounds' structures allow for the creation of new molecules that exhibit strong antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The research conducted between 2015 and 2021 underscores the antimicrobial potential of 1,3,4-oxadiazole derivatives, suggesting their role as promising candidates for developing new antimicrobial agents capable of overcoming resistance issues (Glomb & Świątek, 2021).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-3-4-11(6-12(8)15)18-7-10(5-13(18)19)14-16-9(2)17-20-14/h3-4,6,10H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGDXQYBQOOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)

![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)
![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)
![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)


![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)
![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)